molecular formula C23H24N2O5S2 B2408063 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide CAS No. 920394-13-4

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2408063
CAS No.: 920394-13-4
M. Wt: 472.57
InChI Key: FOXBKUKJDWCMHR-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of N-benzyl-N-ethylsulfamide: This intermediate can be synthesized by reacting benzylamine with ethylsulfonyl chloride under basic conditions.

    Formation of 2-(methylsulfonyl)phenylamine: This intermediate is prepared by sulfonylation of 2-aminophenyl with methylsulfonyl chloride.

    Coupling Reaction: The final step involves coupling N-benzyl-N-ethylsulfamide with 2-(methylsulfonyl)phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide and benzamide groups can be oxidized under strong oxidizing conditions.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidized products may include sulfonic acids and carboxylic acids.

    Reduction: Reduced products may include primary and secondary amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Molecular Pathways: It may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-benzyl-N-methylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide
  • 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(ethylsulfonyl)phenyl)benzamide
  • 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)aniline

Uniqueness

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide is unique due to its specific combination of sulfonamide and benzamide groups, which confer distinct chemical properties and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-3-25(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)31(2,27)28/h4-16H,3,17H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXBKUKJDWCMHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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